6-Methyl-2-morpholinoaniline 6-Methyl-2-morpholinoaniline
Brand Name: Vulcanchem
CAS No.: 144187-50-8
VCID: VC8074305
InChI: InChI=1S/C11H16N2O/c1-9-3-2-4-10(11(9)12)13-5-7-14-8-6-13/h2-4H,5-8,12H2,1H3
SMILES: CC1=C(C(=CC=C1)N2CCOCC2)N
Molecular Formula: C11H16N2O
Molecular Weight: 192.26 g/mol

6-Methyl-2-morpholinoaniline

CAS No.: 144187-50-8

Cat. No.: VC8074305

Molecular Formula: C11H16N2O

Molecular Weight: 192.26 g/mol

* For research use only. Not for human or veterinary use.

6-Methyl-2-morpholinoaniline - 144187-50-8

Specification

CAS No. 144187-50-8
Molecular Formula C11H16N2O
Molecular Weight 192.26 g/mol
IUPAC Name 2-methyl-6-morpholin-4-ylaniline
Standard InChI InChI=1S/C11H16N2O/c1-9-3-2-4-10(11(9)12)13-5-7-14-8-6-13/h2-4H,5-8,12H2,1H3
Standard InChI Key GBSFGJLUSXBIHM-UHFFFAOYSA-N
SMILES CC1=C(C(=CC=C1)N2CCOCC2)N
Canonical SMILES CC1=C(C(=CC=C1)N2CCOCC2)N

Introduction

Structural and Chemical Profile

6-Methyl-2-morpholinoaniline is hypothesized to be a substituted aniline derivative where:

  • Morpholine ring: A saturated six-membered heterocycle containing one oxygen and one nitrogen atom.

  • Substitution pattern: A methyl group at the 6-position and a morpholino group at the 2-position of the aniline ring.

Proposed molecular formula: C11H16N2O\text{C}_{11}\text{H}_{16}\text{N}_2\text{O}
Molecular weight: ~192 g/mol (estimated from analogous compounds).

Key structural features:

FeatureDescription
Aniline coreAromatic benzene ring with NH₂ group at position 1.
Morpholino groupMorpholine substituent at position 2 (N-linked to oxygen).
Methyl substituentElectron-donating CH₃ group at position 6 to influence electronic effects.

Synthetic Pathways

While direct synthesis routes for 6-methyl-2-morpholinoaniline are unreported, methods for related morpholinoanilines provide a framework:

Hydrogenation of Nitro Precursors

A common strategy involves reducing nitroaniline derivatives using catalytic hydrogenation. For example:

  • Nitro intermediate: 6-Methyl-2-nitroaniline (synthesized via nitration or coupling reactions).

  • Catalytic hydrogenation: Pd/C or Raney Ni catalyst under H₂ gas (e.g., 60 psi, ethanol/ethyl acetate, 4–12 hours) yields the amine .

Example Reaction:

6-Methyl-2-nitroanilineH2/Pd/C6-Methyl-2-morpholinoaniline\text{6-Methyl-2-nitroaniline} \xrightarrow{\text{H}_2/\text{Pd/C}} \text{6-Methyl-2-morpholinoaniline}

Nucleophilic Substitution

Alternative routes may involve displacing halides or sulfonates with morpholine:

  • Halogenated precursor: 6-Methyl-2-chloroaniline.

  • Morpholine coupling: React with morpholine under basic conditions (e.g., K₂CO₃, DMF, 80°C) .

Estimated Yield: ~70–90% based on analogous reactions .

Physical and Chemical Properties

Data for 6-methyl-2-morpholinoaniline is inferred from positional isomers:

Property2-Morpholinoaniline 4-Morpholinoaniline 6-Methyl-2-Morpholinoaniline (Hypothetical)
Melting Point93–95°C132–135°C~80–100°C (estimated)
SolubilityLow in water, soluble in organic solventsLow in water, soluble in alcohols/ethersSimilar to 2-morpholinoaniline
pKa7.26Not reported~7.0 (amine protonation)
LogP1.71 (estimated) 0.08 ~1.5 (methyl enhances lipophilicity)

Key observations:

  • Electronic effects: The methyl group at position 6 may enhance electron-donating properties, influencing reactivity in electrophilic substitutions.

  • Morpholine flexibility: The oxygen and nitrogen in the morpholine ring enable hydrogen bonding, affecting crystallinity and solubility .

Functional Applications

Pharmaceutical Intermediates

Morpholinoanilines are critical in drug synthesis, particularly for kinase inhibitors and antimicrobials. Hypothetical roles for 6-methyl-2-morpholinoaniline include:

  • Kinase inhibition: Morpholine groups target solvent channels in kinase active sites (e.g., ALK2 inhibitors) .

  • Antibacterial agents: Analogous compounds show activity against Gram-positive bacteria via membrane disruption .

Material Science

  • Polymer synthesis: Morpholinoanilines serve as monomers for conductive polymers or photoresponsive materials .

  • Catalyst carriers: Morpholine’s basicity may facilitate catalytic cycles in organic transformations .

Comparative Analysis of Morpholinoaniline Derivatives

CompoundCAS NumberKey Applications
2-Morpholinoaniline5585-33-1Dyes, catalysts, pharmaceuticals
4-Morpholinoaniline2524-67-6Drug synthesis, contrast agents
6-Methyl-2-MorpholinoanilineHypothetical: ALK2 inhibitors, antibacterials

Research Gaps and Future Directions

  • Structural validation: X-ray crystallography or NMR spectroscopy to confirm regiochemistry.

  • Biological profiling: Screening for kinase inhibition (e.g., ALK2, BCR-ABL).

  • Derivative synthesis: Functionalization via acylation or sulfonation to enhance bioactivity.

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